molecular formula C20H35NO B5064761 N-butyl-6-(4-tert-butylphenoxy)-1-hexanamine

N-butyl-6-(4-tert-butylphenoxy)-1-hexanamine

Cat. No. B5064761
M. Wt: 305.5 g/mol
InChI Key: QHPVHPVJPCXTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-6-(4-tert-butylphenoxy)-1-hexanamine, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in improving physical performance and treating metabolic disorders. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to regulate lipid and glucose metabolism.

Mechanism of Action

N-butyl-6-(4-tert-butylphenoxy)-1-hexanamine exerts its effects by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, leading to improved endurance and physical performance.
Biochemical and Physiological Effects
N-butyl-6-(4-tert-butylphenoxy)-1-hexanamine has been shown to increase endurance and fat burning in animal studies, leading to improved exercise capacity. Additionally, this compound has been investigated for its potential to treat metabolic disorders such as obesity, diabetes, and dyslipidemia. In animal models, N-butyl-6-(4-tert-butylphenoxy)-1-hexanamine has been shown to improve insulin sensitivity, reduce inflammation, and decrease lipid accumulation in the liver.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-6-(4-tert-butylphenoxy)-1-hexanamine in lab experiments is its specificity for PPARδ activation, which allows for precise investigation of the effects of this pathway on metabolism and physical performance. However, one limitation is the potential for off-target effects, which may complicate data interpretation.

Future Directions

Future research on N-butyl-6-(4-tert-butylphenoxy)-1-hexanamine may focus on its potential applications in treating metabolic disorders, improving physical performance, and investigating its mechanism of action. Additionally, further studies may investigate the safety and efficacy of this compound in human trials, with the goal of developing new therapies for metabolic disorders.

Synthesis Methods

The synthesis of N-butyl-6-(4-tert-butylphenoxy)-1-hexanamine involves several steps, including the reaction of 4-tert-butylphenol with butylamine, followed by the reaction of the resulting product with 1-chlorohexane. The final product is obtained by reacting the intermediate with sodium hydroxide and hydrogen peroxide. This method has been optimized to produce high yields of pure N-butyl-6-(4-tert-butylphenoxy)-1-hexanamine.

Scientific Research Applications

N-butyl-6-(4-tert-butylphenoxy)-1-hexanamine has been extensively studied for its potential applications in improving physical performance and treating metabolic disorders. In animal studies, this compound has been shown to increase endurance and fat burning, leading to improved exercise capacity. Additionally, N-butyl-6-(4-tert-butylphenoxy)-1-hexanamine has been investigated for its potential to treat metabolic disorders such as obesity, diabetes, and dyslipidemia.

properties

IUPAC Name

N-butyl-6-(4-tert-butylphenoxy)hexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO/c1-5-6-15-21-16-9-7-8-10-17-22-19-13-11-18(12-14-19)20(2,3)4/h11-14,21H,5-10,15-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPVHPVJPCXTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCCOC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-6-(4-tert-butylphenoxy)hexan-1-amine

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